molecular formula C12H11NO3 B5539491 methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B5539491
M. Wt: 217.22 g/mol
InChI Key: MCFCPVVFVXSZSK-YFHOEESVSA-N
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Description

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is a cyanoacrylate derivative featuring a methoxyphenyl substituent at the β-position and a methyl ester group at the α-position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. Structurally, the compound adopts an E-configuration across the C=C bond, as confirmed by crystallographic studies of analogous esters .

Synthesis and Applications: This compound is synthesized via Knoevenagel condensation, a common method for preparing α,β-unsaturated carbonyl derivatives. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for preparing 2-propenoylamides and 2-propenoates with biological activity . Its electron-withdrawing cyano group enhances reactivity in Michael addition reactions, while the 4-methoxyphenyl substituent contributes to π-conjugation, influencing photophysical properties .

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCPVVFVXSZSK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

The ester group significantly impacts physical properties and applications. Below is a comparative analysis:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate Methyl 217.22 High reactivity in Michael additions
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl 231.23 Intermediate for bioactive molecules
tert-Butyl 2-cyano-3-(9H-fluoren-2-yl)prop-2-enoate tert-Butyl 317.37 Aggregation-induced emission (AIE) applications
2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate 2-Ethylhexyl 391.50 UV filter (high lipophilicity, logP = 5.78)

Key Observations :

  • Methyl/ethyl esters : Smaller ester groups (methyl, ethyl) enhance crystallinity and reactivity, making them suitable for synthetic intermediates. The ethyl derivative’s syn-periplanar conformation improves packing efficiency in crystals .
  • Bulky esters (tert-butyl, 2-ethylhexyl) : Increase steric hindrance and lipophilicity. For example, the 2-ethylhexyl derivative is used in sunscreens due to its oil solubility and UV absorption .

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring alter electronic properties and applications:

Compound Name Aromatic Substituent Key Properties/Applications References
This compound 4-Methoxy Enhanced conjugation for photostability
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-Dimethoxy Broader UV absorption spectrum
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene (heterocyclic) Planar structure, lower melting point (79–82°C)

Key Observations :

  • 4-Methoxy substituent: Maximizes conjugation with the cyanoacrylate core, improving photostability for applications in optical materials .
  • 2,4-Dimethoxy substituent : Introduces steric and electronic effects, broadening UV absorption but reducing thermal stability .
  • Heterocyclic substituents (e.g., thiophene) : Reduce symmetry and packing efficiency, lowering melting points compared to phenyl analogs .
Antifungal Activity:

Methyl prop-2-enoate derivatives exhibit antifungal properties, but the presence of the cyano and methoxyphenyl groups in this compound enhances specificity. For example, methyl prop-2-enoate inhibits C. sativus growth, while its cyano-substituted analogs show broader antifungal spectra .

Optical and Electronic Materials:

Compounds with fluorenyl substituents (e.g., M1–M4) exhibit aggregation-induced emission (AIE), making them useful in OLEDs and fingerprint detection. The methoxyphenyl analog’s conjugation may similarly benefit optoelectronic applications .

Structural and Crystallographic Insights

  • Conformation : Ethyl and methyl esters adopt syn-periplanar conformations, favoring planar molecular geometries that enhance crystallinity .
  • Packing Efficiency : Thiophene-containing analogs exhibit disordered packing due to reduced symmetry, whereas methoxyphenyl derivatives form ordered crystals .
  • Hydrogen Bonding: The cyano group participates in C–H···N interactions, stabilizing crystal structures. Methoxy groups engage in weak C–H···O bonds, influencing solubility .

Biological Activity

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with a unique structure that includes a cyano group and a methoxy-substituted phenyl group. This compound is part of the acrylate ester family and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C12H13NO3
  • Structure : The compound features a prop-2-enoate backbone, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its structural components:

  • Cyano Group : This group can participate in nucleophilic addition reactions, enhancing the compound's reactivity.
  • Methoxyphenyl Moiety : This part of the molecule increases lipophilicity, facilitating interactions with biological membranes and enhancing bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing cyano and methoxy groups have shown significant activity against various bacterial strains. A study highlighted that related compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. Compounds with similar structures have been tested against cancer cell lines, showing cytotoxic effects. For example, certain derivatives exhibited significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of several cyano-containing compounds, including this compound. Results showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antibiotics .
  • Cytotoxicity Against Cancer Cells
    • In another investigation, this compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, highlighting its potential role in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundSignificantModerateEffective against bacterial strains
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylateModerateHighStronger anticancer effects observed
Other cyano-containing derivativesVariesVariesDependent on specific substitutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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